molecular formula C13H22N4O2 B11729055 tert-butyl 3-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

tert-butyl 3-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B11729055
M. Wt: 266.34 g/mol
InChI Key: GTEFUHRBXXWZIJ-UHFFFAOYSA-N
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Description

tert-butyl 3-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group attached to a pyrazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl-4-hydroxypiperidine-1-carboxylate, which is then reacted with 4-amino-1H-pyrazole under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce hydrogenated pyrazole derivatives.

Scientific Research Applications

tert-butyl 3-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, thereby inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

  • tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate
  • tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
  • tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness: tert-butyl 3-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the amino-pyrazole moiety makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 3-(4-aminopyrazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-6-4-5-11(9-16)17-8-10(14)7-15-17/h7-8,11H,4-6,9,14H2,1-3H3

InChI Key

GTEFUHRBXXWZIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)N

Origin of Product

United States

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